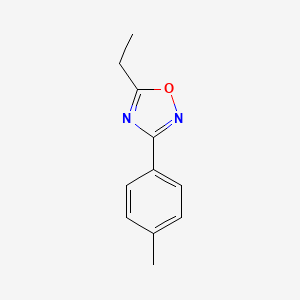

5-Ethyl-3-p-tolyl-1,2,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-3-10-12-11(13-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOUFKKDOFRILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674370 | |

| Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81386-31-4 | |

| Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81386-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Framework and Molecular Properties of the 1,2,4 Oxadiazole Scaffold

Electronic Structure and Aromaticity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a planar, five-membered heterocyclic system. It contains six π-electrons (one from each of the two carbons and C=N nitrogen, and a lone pair from the oxygen and the other nitrogen), which formally satisfies Hückel's rule for aromaticity. However, due to the high electronegativity of the oxygen atom and the presence of two nitrogen atoms, the delocalization of π-electrons is not as effective as in carbocyclic aromatic systems like benzene (B151609) or other heterocycles like thiophene. youtube.com Consequently, the 1,2,4-oxadiazole ring is considered to have low aromaticity. psu.edu This reduced aromatic character influences its chemical reactivity, making the ring susceptible to cleavage, particularly at the weak N-O bond. psu.edu The nitrogen atoms in the ring act as hydrogen bond acceptors, a property that is crucial for its biological applications. nih.gov

Spectroscopic Signatures for Structural Elucidation of 1,2,4-Oxadiazole Derivatives

The structure of 1,2,4-oxadiazole derivatives, including 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole, is routinely confirmed using a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

NMR spectroscopy is a powerful tool for characterizing the carbon and proton environments in 1,2,4-oxadiazole derivatives.

¹³C NMR: The two carbon atoms within the 1,2,4-oxadiazole ring (C3 and C5) resonate at distinct downfield positions due to the influence of the adjacent heteroatoms. Their chemical shifts are sensitive to the nature of the substituents. Generally, the C3 and C5 carbons appear in the range of 160–180 ppm. acs.orgnih.gov For example, in 3,5-diphenyl-1,2,4-oxadiazole, the ring carbons are observed at 169.0 ppm and 175.7 ppm. acs.org In other derivatives, these signals have been assigned at 166.81 and 163.79 ppm. nih.gov

¹H NMR: The proton signals for substituents attached to the oxadiazole ring are influenced by the ring's electronic nature. For a compound like this compound, one would expect to see characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the p-tolyl group (two doublets for the aromatic protons and a singlet for the methyl group). In various reported 3-aryl-5-alkyl-1,2,4-oxadiazoles, the chemical shifts are consistent with these expectations. acs.orgnih.gov

Interactive Data Table: Typical NMR Chemical Shifts (δ, ppm) for Substituted 1,2,4-Oxadiazoles

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | References |

| ¹³C | Oxadiazole Ring Carbons (C3, C5) | 163 - 176 | scispace.com, acs.org, nih.gov |

| Aromatic Carbons (Substituent) | 120 - 140 | nih.gov, nih.gov, acs.org | |

| Alkyl Carbons (Substituent) | 10 - 60 | nih.gov, acs.org | |

| ¹H | Aromatic Protons (Substituent) | 7.0 - 8.5 | nih.gov, nih.gov, acs.org |

| Alkyl Protons (Substituent) | 1.0 - 4.0 | nih.gov, acs.org |

IR spectroscopy is used to identify the characteristic functional groups and vibrational modes of the 1,2,4-oxadiazole ring. The spectra of these compounds are typically characterized by several key absorption bands. These include stretching vibrations for the C=N and C-O bonds within the heterocyclic ring. rsc.org The aromatic C-H stretching of substituents is usually observed between 3000 and 3100 cm⁻¹. ajchem-a.com Mixed stretching modes for C=C and C=N bonds are often found in the 1400-1650 cm⁻¹ region. nih.govajchem-a.com

Interactive Data Table: Characteristic IR Absorption Bands for 1,2,4-Oxadiazole Derivatives

| Vibrational Mode | Functional Group | Characteristic Frequency Range (cm⁻¹) | References |

| Stretching | Aromatic C-H | 3000 - 3100 | nih.gov, ajchem-a.com |

| Stretching | Aliphatic C-H | 2850 - 3000 | nih.gov |

| Stretching | C=N / C=C | 1400 - 1650 | nih.gov, rsc.org, ajchem-a.com |

| Stretching | C-O | 1000 - 1300 | ajchem-a.com |

Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns of 1,2,4-oxadiazole derivatives. High-resolution mass spectrometry (HRMS) is commonly used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺ or M⁺). acs.orgnih.govnih.gov

Under electron ionization (EI), the 1,2,4-oxadiazole ring undergoes characteristic fragmentation. The major pathways involve the cleavage of the bonds within the ring, particularly the C-O, C-N, and the labile N-O bonds. nih.govnist.gov This leads to the formation of specific fragment ions that can help elucidate the structure and substitution pattern of the molecule.

Conformational Analysis of Substituted 1,2,4-Oxadiazoles

Computational methods, such as in silico conformational analysis, are often employed to predict the most stable conformations and to understand how structural modifications can enforce a specific binding conformation. acs.org For instance, rigidifying a molecule by cyclization is a strategy used to lock it into a bioactive conformation, potentially improving its potency. acs.org

Bioisosteric Properties of the 1,2,4-Oxadiazole Ring in Drug Design

A significant feature of the 1,2,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere. mdpi.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The 1,2,4-oxadiazole nucleus is widely recognized as a hydrolytically stable bioisostere for ester and amide functional groups. researchgate.netscispace.comnih.govnih.gov

Esters and amides are common in drug molecules but can be susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to poor pharmacokinetic profiles. By replacing these labile groups with a 1,2,4-oxadiazole ring, chemists can create analogues with improved metabolic stability while preserving the necessary electronic and steric properties for biological activity. nih.govmdpi.com The oxadiazole ring can mimic the hydrogen bonding capabilities of amides and esters, allowing it to engage in similar interactions with biological receptors. researchgate.netnih.gov This strategy has been successfully used to enhance the pharmacological profiles of various drug candidates. scispace.comnih.gov

Role as a Pharmacophore and Ligand Binding Moiety in Medicinal Chemistry

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a prominent structural motif in medicinal chemistry. nih.govmdpi.com Its significance stems from its versatile role as a pharmacophore and its ability to act as a bioisosteric replacement for other functional groups, thereby enhancing the pharmacological profiles of drug candidates. researchgate.netnih.gov The specific compound, this compound, is a member of this important class of molecules. While detailed research on this specific derivative is not extensively published, its chemical structure positions it within the broader family of 3,5-disubstituted 1,2,4-oxadiazoles, for which a wealth of medicinal chemistry knowledge exists. chim.itsigmaaldrich.comchemicalbook.com

The 1,2,4-Oxadiazole Scaffold as a Bioisostere

One of the most critical functions of the 1,2,4-oxadiazole nucleus in drug design is its role as a bioisostere for ester and amide functionalities. researchgate.netnih.gov Bioisosterism is a strategy used to modify a drug's structure to create derivatives with more favorable pharmacological and toxicological properties. nih.gov Ester and amide groups are susceptible to hydrolysis by metabolic enzymes, which can lead to poor bioavailability and short duration of action. researchgate.netnih.gov The 1,2,4-oxadiazole ring is resistant to such enzymatic degradation, making it an effective and metabolically stable substitute. mdpi.comresearchgate.netnih.gov This stability is a key reason for its incorporation into a wide array of therapeutic agents. nih.govresearchgate.net

The electronic properties of the 1,2,4-oxadiazole ring, including its ability to participate in hydrogen bonding, mimic those of the ester and amide groups, allowing it to maintain or even improve binding affinity to biological targets. researchgate.net

Pharmacophoric Attributes and Biological Activities

The 1,2,4-oxadiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, leading to a broad spectrum of biological activities. nih.gov Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological effects, as detailed in the table below.

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | nih.govnih.govproquest.comnih.govnih.gov |

| Anti-inflammatory | Inflammation | nih.govresearchgate.netproquest.com |

| Analgesic | Pain Management | proquest.com |

| Antiparasitic | Infectious Diseases | researchgate.netproquest.com |

| Antimicrobial | Infectious Diseases | researchgate.netproquest.com |

| Antiviral | Infectious Diseases | nih.gov |

| Anticonvulsant | Neurology | nih.gov |

| Muscarinic Receptor Agonism | Neurology | acs.org |

| Androgen Receptor Antagonism | Oncology | nih.gov |

| Tubulin Polymerization Inhibition | Oncology | rsc.org |

The versatility of the 1,2,4-oxadiazole ring arises from the hydrophilic and electron-donating properties of the heteroatoms, which facilitate non-covalent interactions with enzymes and receptors. mdpi.com

Ligand Binding Interactions and Structure-Activity Relationships (SAR)

The substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring are crucial for determining the biological activity and selectivity of the molecule. Structure-activity relationship (SAR) studies and molecular docking simulations have provided valuable insights into the binding of these compounds to their respective targets.

For instance, in a series of 1,2,4-oxadiazole derivatives designed as anticancer agents, the nature of the substituent on the phenyl ring attached to the oxadiazole core significantly influenced their potency. nih.gov Molecular docking studies revealed that these compounds could fit into the active sites of target proteins, forming key interactions. For example, the oxygen atom of the oxadiazole ring can act as a hydrogen bond acceptor, a common interaction pattern observed in ligand-receptor binding. nih.gov

In the context of anticancer activity, a series of 3,5-disubstituted-1,2,4-oxadiazoles were designed to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. rsc.org SAR studies highlighted that the presence of specific groups, such as a 3,4,5-trimethoxyphenyl group, was essential for potent activity. rsc.org

Furthermore, research on 1,2,4-oxadiazole derivatives as androgen receptor antagonists for the treatment of prostate cancer has shown that specific substitution patterns on the styryl group at the 5-position can lead to potent inhibitory activity. nih.gov Docking studies confirmed that these compounds could effectively bind to the active site of the androgen receptor. nih.gov

The table below summarizes key SAR findings for various 1,2,4-oxadiazole derivatives.

| Target | Key SAR Findings | Reference |

| Cancer Cell Lines | Unsubstituted phenyl ring at the 3-position showed good anticancer activity. | nih.gov |

| Tubulin (Colchicine Binding Site) | A 3,4,5-trimethoxy group on the phenyl ring at the 3-position is crucial for activity. | rsc.org |

| Androgen Receptor | Substitution on the styryl group at the 5-position influences potency. | nih.gov |

| Breast and Colorectal Cancer Cell Lines | A substituted five-membered ring at the 5-position is important for activity. The 3-phenyl group can be replaced by a pyridyl group. | nih.gov |

| Various Cancer Cell Lines | Specificity towards pancreatic and prostate cancer cells was observed with certain substitutions. | nih.gov |

Chemical Reactivity and Derivatization of the 5 Ethyl 3 P Tolyl 1,2,4 Oxadiazole Core

Reactivity of the 1,2,4-Oxadiazole (B8745197) Heterocyclic Ring

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by the presence of one oxygen and two nitrogen atoms. While considered aromatic, its aromaticity is relatively low, rendering it susceptible to certain types of reactions, particularly those involving ring opening. The 3,5-disubstituted 1,2,4-oxadiazoles, such as the title compound, are generally stable structures.

The carbon atoms of the 1,2,4-oxadiazole ring, particularly C3 and C5, are electron-deficient and thus potential sites for nucleophilic attack. However, direct nucleophilic substitution on the ring is not a common reaction unless a good leaving group is present. The ring is generally resistant to electrophilic substitution reactions like halogenation, nitration, or acylation due to the deactivating effect of the heteroatoms.

One of the characteristic reactions of the 1,2,4-oxadiazole ring is its propensity to undergo rearrangement reactions under thermal or photochemical conditions. These rearrangements often involve the cleavage of the weak O-N bond and can lead to the formation of other heterocyclic systems.

The 1,2,4-oxadiazole ring can also be cleaved under reductive or strong acidic or basic conditions. The stability of the ring is an important consideration in the design of synthetic routes for the functionalization of its substituents.

Transformations and Functionalization of the Ethyl Substituent

The ethyl group at the 5-position of the 1,2,4-oxadiazole ring offers several possibilities for chemical modification. The reactivity of this alkyl substituent is influenced by the electron-withdrawing nature of the adjacent heterocyclic ring.

Oxidation: The ethyl group can potentially be oxidized to introduce new functional groups. For instance, selective oxidation of the benzylic-like position (the carbon atom attached to the oxadiazole ring) could yield a hydroxyl group, which can be further oxidized to a ketone. More vigorous oxidation could lead to the formation of a carboxylic acid.

Halogenation: Free radical halogenation of the ethyl group, typically at the benzylic-like position, can be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. The resulting haloalkyl derivative can then serve as a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups such as amines, azides, and cyanides.

Functional Group Interconversion: The ethyl group can be transformed into other functional groups. For example, it could potentially be converted to a vinyl group through a dehydrogenation reaction, although this might require specific catalytic conditions. The resulting vinyl group would then be amenable to a variety of addition reactions.

The following table summarizes potential transformations of the ethyl substituent:

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation | Mild oxidizing agents (e.g., KMnO4 under controlled conditions) | 1-(3-p-tolyl-1,2,4-oxadiazol-5-yl)ethan-1-ol |

| Strong oxidizing agents (e.g., KMnO4, heat) | 3-p-tolyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Halogenation | N-Bromosuccinimide (NBS), UV light or radical initiator | 5-(1-bromoethyl)-3-p-tolyl-1,2,4-oxadiazole |

| Nucleophilic Substitution (on halo-derivative) | Amines, Azides, Cyanides, etc. | 5-(1-aminoethyl)-, 5-(1-azidoethyl)-, 5-(1-cyanoethyl)- derivatives |

Electrophilic and Nucleophilic Reactions on the p-Tolyl Moiety

Electrophilic Aromatic Substitution:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid could introduce a nitro group onto the p-tolyl ring. The directing effect of the methyl group would favor substitution at the positions ortho to it.

Halogenation: Reactions with halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) could lead to the introduction of a halogen atom on the aromatic ring, again, ortho to the methyl group.

Sulfonation: Fuming sulfuric acid could be used to introduce a sulfonic acid group onto the ring.

Friedel-Crafts Alkylation and Acylation: These reactions might be challenging due to the deactivating effect of the oxadiazole ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the p-tolyl ring is generally not favored unless there is a strong electron-withdrawing group (like a nitro group) present on the ring and a good leaving group.

The following table outlines potential electrophilic aromatic substitution reactions on the p-tolyl moiety:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO3, H2SO4 | 5-Ethyl-3-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |

| Halogenation | Br2, FeBr3 | 3-(3-Bromo-4-methylphenyl)-5-ethyl-1,2,4-oxadiazole |

| Sulfonation | Fuming H2SO4 | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)-5-methylbenzenesulfonic acid |

Regioselective Functionalization Strategies at Different Positions of the 1,2,4-Oxadiazole Core

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through several regioselective methods. The choice of the synthetic route determines which substituent is placed at which position.

One of the most common methods is the reaction of an amidoxime (B1450833) with a carboxylic acid derivative (such as an acyl chloride or an ester). In this approach, the substituent from the amidoxime ends up at the C3 position of the oxadiazole ring, while the substituent from the carboxylic acid derivative is incorporated at the C5 position. To synthesize 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole via this route, one would start with p-tolylamidoxime and propionyl chloride (or a related propionic acid derivative).

Another important route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. In this case, the substituent from the nitrile oxide precursor is incorporated at the C3 position, and the substituent from the nitrile is at the C5 position. For the target molecule, this would involve the reaction of p-tolylnitrile oxide with propionitrile (B127096).

By carefully choosing the starting materials and the synthetic strategy, it is possible to achieve high regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-oxadiazoles. This control is fundamental for the rational design and synthesis of derivatives with specific properties.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into larger, hybrid molecules to combine its physicochemical properties with those of other pharmacophores or functional moieties. This approach is widely used in medicinal chemistry to develop new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles.

The functional groups on the ethyl and p-tolyl substituents provide convenient handles for the synthesis of such hybrid molecules. For example, a carboxylic acid group introduced by oxidation of the ethyl substituent can be coupled with amines to form amides, linking the oxadiazole core to peptides, other heterocyclic systems, or fluorescent tags.

Similarly, functional groups introduced onto the p-tolyl ring can be used for conjugation. For instance, a bromo-derivative of the p-tolyl ring can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-nitrogen bonds, thereby linking the oxadiazole scaffold to a wide variety of other molecular fragments.

The synthesis of hybrid molecules often involves multi-step reaction sequences that require careful planning to ensure compatibility of the reagents and reaction conditions with the 1,2,4-oxadiazole ring and the other functional groups present in the molecule.

Lack of Specific Research Data on this compound Precludes Detailed Analysis

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound . The initial request for a detailed article on its biological and pharmacological activities, including specific anti-cancer and anti-microbial properties, cannot be fulfilled with the currently accessible information.

The provided outline necessitated in-depth findings on the efficacy of this specific compound against various cancer cell lines, its mechanisms of action, and its effects on signal transduction pathways. Furthermore, detailed data on its antibacterial and antifungal efficacy was requested.

Extensive searches have revealed that while the broader class of 1,2,4-oxadiazole derivatives has been the subject of numerous studies for their potential therapeutic applications, research focusing specifically on the 5-Ethyl-3-p-tolyl substituted variant is not prominently available in the public domain. The existing literature discusses related compounds, such as those with different substituents on the oxadiazole ring, which exhibit a range of biological activities. For instance, various 1,2,4-oxadiazole derivatives have shown promise as inhibitors of enzymes like EGFR tyrosine kinase, and some have demonstrated anti-proliferative effects against cancer cell lines. nih.govnih.govnih.gov Similarly, the anti-microbial properties of the oxadiazole scaffold against both bacteria and fungi are well-documented for other analogues. nih.govmdpi.comnih.govmdpi.comresearchgate.net

However, without direct experimental data on this compound, any article generated would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified compound. The scientific community has explored various other oxadiazole structures, but the unique combination of an ethyl group at the 5-position and a p-tolyl group at the 3-position of the 1,2,4-oxadiazole ring does not appear to be a focus of the research available in the searched databases.

Therefore, to maintain scientific integrity and adhere to the strict constraints of the user request, which focuses solely on "this compound," it is not possible to generate the requested article. The creation of content for the specified outline would require dedicated research studies that are not currently available.

Biological Activities and Pharmacological Potential of 1,2,4 Oxadiazole Derivatives Bearing Ethyl and P Tolyl Moieties

Anti-Inflammatory Activities

The oxadiazole nucleus, including both 1,3,4- and 1,2,4-isomers, is a well-established pharmacophore in the development of anti-inflammatory agents. nih.govnih.govmdpi.com Inflammation is a complex biological response, and key enzymes like cyclooxygenase (COX) are primary targets for anti-inflammatory drugs. nih.gov The planar, aromatic nature of the oxadiazole ring allows it to act as a linker, providing the correct orientation for molecules to bind to enzyme active sites, such as those in COX-2, potentially reducing inflammation. mdpi.com

Derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized and shown to possess anti-inflammatory and analgesic activities. nih.govjocpr.com Studies on 2,5-disubstituted-1,3,4-oxadiazoles demonstrate that these compounds can exhibit significant anti-inflammatory potential, which in some cases is comparable to standard drugs like ibuprofen. mdpi.com Similarly, various 1,2,4-oxadiazole (B8745197) derivatives have been investigated for their ability to modulate inflammatory processes. mdpi.com Research into hybrid molecules combining 1,3,4-oxadiazole and nicotinamide (B372718) moieties has yielded compounds with potent COX-2 inhibition and antioxidant activity in cellular models of inflammation. nih.gov The anti-inflammatory potential of these heterocyclic systems highlights the promise of compounds like 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole as subjects for further investigation in this domain.

Neurological and Central Nervous System (CNS) Activities

The 1,2,4-oxadiazole scaffold is a key component in many compounds designed to act on the central nervous system, targeting various enzymes and receptors involved in neurological disorders. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy for treating depression and neurodegenerative conditions like Parkinson's disease. nih.govnih.gov Several studies have identified 1,2,4-oxadiazole derivatives as potent and selective MAO-B inhibitors. nih.govmdpi.compreprints.org

In one study, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was found to be a highly potent MAO-B inhibitor with an IC₅₀ value of 0.036 μM, while showing weak inhibition of the MAO-A isoform. mdpi.compreprints.org This discovery underscores the potential of the 1,2,4-oxadiazole scaffold for developing therapeutic agents for neurodegenerative disorders. mdpi.com Another study investigating 1,2,4-oxadiazin-5(6H)-ones, a related heterocyclic system, found that derivatives with an ethyl group at the C6 position were among the most potent MAO-B inhibitors. nih.gov This suggests that the ethyl group, as present in this compound, can be advantageous for MAO-B inhibition. nih.gov Further research on a series of 1,2,4-oxadiazole-based derivatives also revealed compounds with higher selectivity towards the MAO-B enzyme over MAO-A. nih.gov

The 1,2,4-oxadiazole nucleus is recognized for its role as a bioisostere of ester and amide groups, a property that has been exploited in the design of drugs targeting various CNS receptors, including muscarinic agonists. researchgate.net

Specific research has demonstrated that 1,2,4-oxadiazole derivatives can act as positive allosteric modulators (PAMs) at the metabotropic glutamate (B1630785) receptor 4 (mGlu4). semanticscholar.orgnih.gov One study developed a series of these derivatives that showed mGlu4 PAM activity with EC₅₀ values in the nanomolar range (282–656 nM). semanticscholar.orgnih.gov While these compounds were selective against mGlu1, mGlu2, and mGlu5 receptors, they also modulated mGlu7 and mGlu8 receptors. semanticscholar.orgnih.gov Although direct research on the interaction of this compound with muscarinic, dopamine (B1211576) D4, 5-HT3, or benzodiazepine (B76468) receptors is not available, the established ability of the 1,2,4-oxadiazole scaffold to interact with G protein-coupled receptors like mGluRs indicates its potential for broader receptor modulation activities. Furthermore, related 1,3,4-oxadiazole derivatives have been shown to bind to the 5-HT₁ₐ receptor, which is implicated in depression. nih.govresearchgate.net

The demonstrated activities of oxadiazole derivatives point toward their potential in developing treatments for Parkinson's disease and depression. The selective inhibition of MAO-B is a validated therapeutic approach for Parkinson's disease, as it increases dopamine levels in the brain and may reduce oxidative stress. nih.govpreprints.org The discovery of potent and selective MAO-B inhibitors based on the 1,2,4-oxadiazole scaffold makes this class of compounds, including those with ethyl and p-tolyl moieties, promising candidates for anti-Parkinsonian drug discovery. nih.govmdpi.com

In the context of depression, both MAO inhibition and interaction with the serotonergic system are effective treatment strategies. researchgate.netnih.gov Studies on 1,3,4-oxadiazole derivatives have shown good antidepressant activity in animal models, with a proposed mechanism involving the 5-HT₁ₐ receptor. nih.govbdpsjournal.org The development of 1,2,4-oxadiazole derivatives as mGlu4 receptor PAMs has also revealed significant anxiolytic- and antipsychotic-like properties in preclinical tests, further broadening their potential application in psychiatric disorders. semanticscholar.org

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a cornerstone of symptomatic treatment for Alzheimer's disease. nih.govnih.gov While the prompt specifies this section for 1,3,4-oxadiazole hybrids, significant research also exists for 1,2,4-oxadiazoles, including derivatives structurally related to this compound.

A series of novel 1,2,4-oxadiazole compounds were designed as selective BuChE inhibitors. nih.govnih.gov This research is particularly relevant as it included derivatives containing the 3-(p-tolyl)-1,2,4-oxadiazole core. These compounds showed high selectivity for BuChE over AChE. nih.gov For instance, the compound 5-(1-benzylpiperidin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole was synthesized and evaluated within this series. researchgate.netnih.gov The study found that substitutions on other parts of the molecule significantly influenced potency, with one of the most potent compounds in the series achieving an IC₅₀ value of 5.07 µM for BuChE. nih.govnih.gov

| Compound | R Group | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (AChE/BuChE) |

|---|---|---|---|---|

| 6b | benzyl | >100 | 15.84 ± 1.07 | >6.31 |

| 6f | 4-fluorobenzyl | >100 | 10.47 ± 0.53 | >9.55 |

| 6j | 4-chlorobenzyl | >100 | 7.94 ± 0.31 | >12.59 |

Separately, numerous studies have explored 1,3,4-oxadiazole derivatives as cholinesterase inhibitors. acs.orgnih.gov For example, a series of 2-((2-(ethylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized, with the p-tolyl substituted version (compound 34) being among them. acs.org These hybrids have shown promise as AChE inhibitors for potential use in managing cognitive dysfunction. nih.gov

Metabolic and Endocrine System Modulation

Research into the broader effects of 1,2,4-oxadiazole derivatives has revealed potential roles in modulating metabolic pathways. A recent study identified compounds with a 1,2,4-oxadiazole core as a new class of farnesoid X receptor (FXR) antagonists. nih.gov FXR is a nuclear receptor that plays a crucial role in regulating genes involved in bile acid, lipid, and glucose metabolism. nih.gov In this study, further exploration led to the discovery of 1,2,4-oxadiazole derivatives that were not only FXR antagonists but also agonists of the Pregnane X Receptor (PXR). These dual-activity compounds were shown to modulate PXR- and FXR-regulated genes in liver cells, suggesting they could be interesting leads for treating inflammatory disorders with a metabolic component. nih.gov While this research did not specifically test this compound, it establishes that the 1,2,4-oxadiazole scaffold can interact with key nuclear receptors that govern metabolic and inflammatory processes.

Other Therapeutic Potentials (e.g., Antiparasitic, Antiviral, Anti-helminthic, Immunosuppressive)

The 1,2,4-oxadiazole scaffold is a versatile platform that has been incorporated into compounds with a broad spectrum of biological activities. nih.govresearchgate.net Although specific studies on the antiparasitic, antiviral, anti-helminthic, or immunosuppressive properties of this compound are not detailed in available research, the general class of 1,2,4-oxadiazole derivatives has shown promise in these therapeutic areas.

General Activities of Oxadiazole Derivatives:

| Therapeutic Area | Findings for the Broader Oxadiazole Class |

| Antiparasitic | Compounds containing the 1,3,4-oxadiazole ring have demonstrated antiparasitic activity. nih.gov |

| Antiviral | Various chromene derivatives, which can be linked to oxadiazole moieties, have shown antiviral properties. researchgate.net |

| Immunosuppressive | Novel 1,3,4-oxadiazole derivatives have been synthesized and shown to exhibit immunosuppressive activities, with some compounds demonstrating potent inhibition of T-cell proliferation. nih.gov Isoxazole derivatives, which are structurally related to oxadiazoles (B1248032), have also been investigated for their immunosuppressive effects. mdpi.com |

| Anti-helminthic | While not extensively detailed, the broad biological profile of oxadiazoles suggests potential for investigation into anti-helminthic applications. |

The diverse biological activities of the broader oxadiazole class underscore the potential of its derivatives in drug discovery. Further research is necessary to determine if this compound possesses any of these therapeutic properties.

Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazoles with Ethyl and P Tolyl Substituents

Impact of Substitution Pattern on Biological Efficacy and Selectivity

The biological efficacy and selectivity of 1,2,4-oxadiazole (B8745197) derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic and associated aromatic rings. nih.govtsijournals.com Research into a series of 1,2,4-oxadiazole antibiotics has demonstrated that variations in the substituents at different positions on the core structure are key determinants of their antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov

For instance, in the context of Sirt2 inhibitors, a crucial finding is that the 1,2,4-oxadiazole scaffold requires a para-substituted phenyl ring at the C3 position and a cyclic aminomethyl or haloalkyl chain at the C5 position to exhibit significant inhibitory action. nih.gov This highlights the specificity of the interaction between the compound and its biological target. The differing modes of action for compounds with variations at the 3- and 5-positions of the 1,2,4-oxadiazole scaffold suggest that these positions may interact with different regions within the receptor pocket. tsijournals.com

The following table summarizes the impact of substitution patterns on the biological activity of 1,2,4-oxadiazole derivatives based on various studies.

| Target/Activity | Favorable Substitution Pattern | Key Findings | References |

| Antibacterial (Gram-positive) | Varied C-ring and D-ring substituents | Modifications significantly impact activity against S. aureus. | nih.gov |

| Sirt2 Inhibition | para-substituted phenyl at C3, cyclic aminomethyl/haloalkyl at C5 | Specific substitution is crucial for inhibitory action. | nih.gov |

| AeHKT Inhibition | para-substitution on the aromatic ring | para-substituted oxadiazoles (B1248032) show lower IC50 values than meta-substituted ones. | nih.gov |

| General Biological Activity | para-position substitution on phenyl ring | Improves metabolic stability and reduces excretion. | nih.gov |

Role of the Ethyl Moiety at Different Positions (e.g., C5 of 1,2,4-Oxadiazole Ring)

While specific research focusing exclusively on the ethyl moiety is limited, the role of alkyl groups at various positions of the 1,2,4-oxadiazole ring has been investigated, providing valuable insights. The size and nature of the substituent at the C5 position of the 1,2,4-oxadiazole ring are critical for biological activity. For example, in the development of Sirt2 inhibitors, a cyclic aminomethyl or a haloalkyl chain at the C5 position was identified as a key structural requirement. nih.gov

Significance of the p-Tolyl Group and its Positional Isomerism (e.g., at C3)

The presence and position of the tolyl group on the 1,2,4-oxadiazole scaffold are significant determinants of biological activity. The p-tolyl group, specifically, has been a subject of interest in SAR studies. The position of the methyl group on the phenyl ring—ortho, meta, or para—can drastically alter the compound's efficacy. nih.gov

Research has consistently shown that para-substitution on the phenyl ring at the C3 position is often optimal for biological activity. nih.gov For instance, in a study of inhibitors for Aedes aegypti 3-hydroxykynurenine transaminase (AeHKT), para-substituted oxadiazoles demonstrated lower IC50 values, indicating greater potency compared to their meta-substituted isomers. nih.gov This preference for para-substitution suggests that the substituent at this position likely engages in a specific interaction within the binding pocket of the target enzyme or receptor, and the para position provides the ideal orientation for this interaction.

The following table illustrates the impact of positional isomerism of substituents on the phenyl ring of 1,2,4-oxadiazole derivatives.

| Substituent Position | Effect on Biological Activity | Example Study | References |

| para | Generally leads to better inhibitory performance. | AeHKT inhibitors with para-nitro or para-methoxy groups were more potent. | nih.gov |

| meta | Generally less effective than para-substitution. | meta-nitro and meta-methoxy compounds had higher IC50 values. | nih.gov |

| ortho, meta, para | Different isomers can lead to varied activities. | SAR studies of 3,5-diaryl-1,2,4-oxadiazoles showed tolerance for different substituents at the 4'-position of the C(3)-linked phenyl. | psu.edu |

Influence of Electronic and Steric Properties of Aromatic Ring Substituents

The electronic and steric properties of substituents on the aromatic ring of 1,2,4-oxadiazole derivatives are fundamental to their biological activity. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly modulate the molecule's properties and its interaction with biological targets. nih.govnih.gov

In several studies, the introduction of EWGs, such as nitro or fluoro groups, at the para position of the phenyl ring has been shown to enhance antimicrobial activity. nih.gov This is often attributed to an increase in the lipophilicity of the molecule, which facilitates its diffusion across biological membranes. nih.gov For example, compounds with a para-fluoro or para-nitro substituent displayed the highest antibacterial activity in a series of thiazole (B1198619) clubbed 1,3,4-oxadiazoles. nih.gov

However, the effect of electronic properties can be target-dependent. In some anticancer studies, the introduction of an EWG on the 5-aryl-1,2,4-oxadiazole aromatic ring led to increased antitumor activity. nih.gov Conversely, in another study, the presence of an EWG was associated with a decrease in antiproliferative potency. nih.gov These conflicting findings underscore the complexity of SAR and the importance of considering the specific biological context.

Steric factors also play a crucial role. Bulky substituents can influence the conformation of the molecule and its ability to fit into a binding site. For 5-HT3 receptor antagonists, sterically bulky substituents showed a greater interaction with gating amino acid residues. wikipedia.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. tsijournals.com Numerous QSAR studies have been conducted on 1,2,4-oxadiazole derivatives to understand their SAR and to guide the design of new, more potent compounds. bohrium.comnih.govrsc.orgiaea.orgnih.gov

Both 2D and 3D-QSAR models have been developed. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric and electrostatic field requirements for optimal activity. rsc.orgiaea.org These models have been successfully applied to various classes of 1,2,4-oxadiazole derivatives, including sortase A inhibitors and anti-Alzheimer's agents. nih.govrsc.org

For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as sortase A inhibitors identified key structural features essential for antibacterial activity, such as the presence of hydrogen bond donor moieties and hydrophobic substituents. bohrium.com The robustness and predictive power of these QSAR models are validated through various statistical parameters, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design principles have been instrumental in the discovery and optimization of 1,2,4-oxadiazole-based therapeutic agents. bohrium.comnih.gov

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to be active to derive a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. QSAR studies are a key component of ligand-based design. tsijournals.comnih.gov

Structure-based drug design is utilized when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. Molecular docking is a primary technique in this approach, where candidate molecules are computationally placed into the binding site of the target to predict their binding affinity and orientation. nih.govbohrium.comnih.govnih.gov Docking studies on 1,2,4-oxadiazole derivatives have provided valuable insights into their binding modes. For example, docking calculations for 1,2,4-oxadiazole inhibitors of AeHKT suggested that they bind in the active site in a manner similar to a co-crystallized inhibitor. nih.gov The combination of in silico docking and scoring efforts has led to the discovery of new classes of 1,2,4-oxadiazole antibiotics. nih.govchim.it

These computational approaches not only help in understanding the SAR of existing compounds but also facilitate the virtual screening of large compound libraries and the rational design of novel derivatives with improved potency and selectivity. nih.gov

Computational and Theoretical Investigations of 5 Ethyl 3 P Tolyl 1,2,4 Oxadiazole and Analogs

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Prediction of Binding Modes and Affinities

Molecular docking studies on various 1,2,4-oxadiazole (B8745197) analogs have successfully predicted their binding modes and affinities with various biological targets. For instance, in a study of 1,3,4-oxadiazole (B1194373) derivatives as potential inhibitors of VEGFR2, a key protein in angiogenesis, docking studies revealed binding energies ranging from -31.01 to -48.89 kJ/mol. mdpi.comnih.gov Another study on 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives as anticancer agents reported Moldock scores, a measure of binding affinity, as high as -157.88. nih.gov These negative values indicate favorable binding interactions.

The following table summarizes the predicted binding affinities of some 1,2,4-oxadiazole analogs against different protein targets.

| Compound Class | Target Protein | Predicted Binding Affinity |

| 1,3,4-Oxadiazole Derivatives | VEGFR2 | -45.01 to -48.89 kJ/mol mdpi.comnih.gov |

| 1,2,4-Oxadiazole-linked 5-fluorouracil | Not Specified | -156.20 to -157.88 (Moldock score) nih.gov |

| 2,5-Disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase | -6.26 to -7.89 kcal/mol mui.ac.ir |

This table is for illustrative purposes and the specific values are dependent on the exact molecular structures and the computational methods employed.

Identification of Key Intermolecular Interactions

The binding of a ligand to its target is governed by a variety of intermolecular interactions. Molecular docking simulations can identify these key interactions, providing a rationale for the observed binding affinity. For 1,2,4-oxadiazole derivatives, common interactions include:

Hydrogen Bonds: The nitrogen and oxygen atoms within the oxadiazole ring are capable of forming hydrogen bonds with amino acid residues in the protein's active site. For example, in a study of 1,2,4-oxadiazoles as caspase-3 activators, hydrogen bonds were observed between the oxadiazole ring and Gly238 and Cys285 residues. mdpi.com

Hydrophobic Interactions: The aryl substituents on the oxadiazole ring often engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Interactions: The aromatic nature of the oxadiazole ring and its substituents allows for various pi-interactions, such as pi-pi stacking and pi-alkyl interactions. nih.govmdpi.com For instance, a derivative of 1,3,4-oxadiazole was found to form three pi-alkyl interactions with Ala866, Cys919, and Val848 residues in the active site of VEGFR2. mdpi.com

The table below details the types of intermolecular interactions observed for some 1,2,4-oxadiazole analogs.

| Compound/Analog | Target Protein | Key Intermolecular Interactions |

| 1,3,4-Oxadiazole derivative | VEGFR2 | Pi-sigma bonds, hydrogen bonds, pi-alkyl interactions, pi-anion, and pi-cation interactions. mdpi.com |

| 1,2,4-Oxadiazole-linked 5-fluorouracil | Not Specified | Hydrogen bond with Asp1044 and Lys866. nih.gov |

| 1,2,4-Oxadiazole derivative | Caspase-3 | Hydrogen bonds with Gly238 and Cys285. mdpi.com |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which are crucial for predicting their reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is employed to optimize the geometry of molecules and to calculate their electronic properties.

For various 1,3,4-oxadiazole derivatives, DFT calculations using the B3LYP functional and the SVP basis set have been performed to obtain optimized structures and to analyze their frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is an important parameter for determining the chemical reactivity of a molecule. A smaller energy gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) surface, another property derived from DFT calculations, helps in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govbenthamdirect.com

The following table presents representative data obtained from DFT calculations on oxadiazole analogs.

| Property | Method | Typical Findings for Oxadiazole Analogs |

| Geometry Optimization | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides optimized bond lengths, bond angles, and dihedral angles. benthamdirect.com |

| HOMO-LUMO Energy Gap | DFT | The energy gap influences chemical reactivity and stability. mdpi.comnih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govbenthamdirect.com |

Time-Dependent DFT (TD-DFT) for Spectroscopic Predictions and Chiroptical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption spectra. nih.govtandfonline.com

TD-DFT calculations have been successfully applied to 1,3,4-oxadiazole derivatives to predict their electronic transitions and to understand their photophysical properties. nih.govtandfonline.com These calculations can provide insights into the nature of the electronic excitations, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different fragments. While less common, TD-DFT can also be used to predict chiroptical properties, such as electronic circular dichroism (ECD) spectra, for chiral oxadiazole derivatives.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide valuable information about the conformational stability and dynamics of ligands when bound to their protein targets.

MD simulations of protein-ligand complexes involving oxadiazole derivatives have been used to assess the stability of the binding pose predicted by molecular docking. mdpi.commdpi.com By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can reveal dynamic changes in the protein structure upon ligand binding and provide a more detailed picture of the key intermolecular interactions that contribute to the stability of the complex.

Virtual Screening and De Novo Design Methodologies

Virtual screening and de novo design represent powerful in silico strategies for the discovery of novel bioactive molecules. For compounds centered around the 1,2,4-oxadiazole core, these methodologies are instrumental in navigating the vast chemical space to identify promising candidates for further development.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as an enzyme or receptor. This process can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. For a target enzyme, SBVS would involve docking a library of 1,2,4-oxadiazole analogs, including 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole, into the active site of the enzyme. nih.gov The binding affinity and pose of each compound are then evaluated using scoring functions, which predict the strength of the interaction. This approach has been successfully employed to identify 1,2,4-oxadiazole derivatives as inhibitors for various enzymes. nih.gov

Ligand-based virtual screening, on the other hand, is utilized when the 3D structure of the target is unknown. This method relies on the knowledge of existing active ligands. A model is built based on the physicochemical properties and structural features of known inhibitors, and this model is then used to screen a library for compounds with similar characteristics.

De novo design methodologies take this a step further by computationally constructing novel molecules with desired properties from the ground up. For the 1,2,4-oxadiazole scaffold, a de novo design approach might involve using the 1,2,4-oxadiazole ring as a central fragment and then computationally adding different substituents to the 3- and 5-positions to optimize binding to a specific target. nih.gov The design process is often guided by the structure of the target's binding site, aiming to create a molecule with complementary shape and chemical features. This rational design strategy has been applied to develop novel 1,2,4-oxadiazole/quinazoline-4-one hybrids as multitargeted inhibitors. frontiersin.org

The following table illustrates a hypothetical virtual screening workflow that could be applied to identify potential enzyme inhibitors from a library of 1,2,4-oxadiazole derivatives.

| Step | Description | Rationale |

| 1. Library Preparation | A diverse library of 1,2,4-oxadiazole analogs, including this compound, is compiled and prepared for docking. This includes generating 3D conformations and assigning appropriate protonation states. | To ensure a comprehensive and chemically accurate set of molecules for screening. |

| 2. Target Preparation | The 3D crystal structure of the target enzyme (e.g., ALR2) is obtained from a protein databank. The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. | To have a realistic representation of the biological target for accurate docking simulations. |

| 3. Molecular Docking | The compound library is docked into the active site of the prepared enzyme structure using software like AutoDock or Molegro Virtual Docker. ctu.edu.vnnih.gov | To predict the binding modes and affinities of the compounds with the target enzyme. |

| 4. Scoring and Ranking | The docked poses are evaluated using a scoring function that estimates the binding free energy. Compounds are ranked based on their scores. | To prioritize compounds with the highest predicted binding affinity for further investigation. |

| 5. Post-filtering | The top-ranked compounds are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and potential for off-target effects. | To select lead candidates with favorable pharmacokinetic properties and a lower risk of toxicity. |

Computational Studies on Enzyme Inhibitors (e.g., ALR2)

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and is implicated in diabetic complications. Consequently, ALR2 is a significant target for the development of inhibitor drugs. Computational studies have been instrumental in identifying and optimizing inhibitors for this enzyme.

For a compound like this compound, a computational investigation into its potential as an ALR2 inhibitor would typically begin with molecular docking studies. The crystal structure of human ALR2 is well-characterized, providing a solid foundation for structure-based drug design. Docking simulations would predict how this compound and its analogs bind within the ALR2 active site. Key interactions with amino acid residues such as Trp111, Phe122, and Tyr48 are often crucial for potent inhibition. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic picture of the protein-ligand complex. An MD simulation would track the movements of the atoms in the system over time, allowing for an assessment of the stability of the binding pose and a more refined calculation of the binding free energy. nih.gov These simulations can reveal important information about how the ligand and protein adapt to each other upon binding.

The insights gained from these computational studies can guide the synthesis of new, more potent analogs. For instance, if a particular substituent on the tolyl ring of this compound is shown to form a favorable interaction with the enzyme, new derivatives can be synthesized to enhance this interaction. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery.

The table below presents hypothetical binding energy data for a series of 1,2,4-oxadiazole analogs docked against ALR2, illustrating how computational results can be used to compare potential inhibitors.

| Compound | Structure | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | This compound | -7.5 | Trp111, Phe122, Tyr48 |

| 2 | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | -7.2 | Trp111, Phe122 |

| 3 | 5-Ethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole | -8.1 | Trp111, Phe122, Tyr48, His110 |

| 4 | 5-Ethyl-3-(4-methoxyphenyl)-1,2,4-oxadiazole | -7.0 | Phe122, Tyr48 |

Emerging Applications and Future Research Directions of 1,2,4 Oxadiazoles

Beyond Medicinal Chemistry: Applications in Materials Science (e.g., Scintillating Materials)

While the 1,3,4-oxadiazole (B1194373) isomer is more commonly noted for its applications in materials science, including scintillating materials and the dyestuff industry, the 1,2,4-oxadiazole (B8745197) scaffold also possesses properties relevant to this field. nih.govnih.gov Scintillators are materials that emit light when excited by ionizing radiation, a crucial function in radiation detection and medical imaging. The fluorescence properties of heterocyclic compounds are central to their performance as scintillators. tandfonline.com

Research has explored various oxadiazole derivatives for their spectral and scintillation properties. tandfonline.com Although specific studies focusing on the scintillating properties of 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole are not prominent in the literature, the general class of 3,5-disubstituted 1,2,4-oxadiazoles is a subject of interest. The performance of these materials is dictated by their molecular structure, which influences their fluorescence emission and reabsorption characteristics. tandfonline.com Future research may involve the synthesis and characterization of This compound to evaluate its quantum yield, decay time, and radiation hardness to determine its suitability for applications in advanced scintillating materials.

Role in Agricultural Chemistry (e.g., Herbicidal, Insecticidal, Fungicidal Agents)

The 1,2,4-oxadiazole scaffold is extensively explored in the discovery and development of new pesticides. rsc.org This heterocyclic core is present in a variety of compounds demonstrating herbicidal, insecticidal, and fungicidal activities. researchgate.net The continuous need for new crop protection agents drives research into novel N,O-heterocyclic compounds like 1,2,4-oxadiazoles. rsc.org

Notable examples of 1,2,4-oxadiazole derivatives in agrochemistry include tioxazafen (B1208442) and flufenoxadiazam. rsc.org Research has shown that derivatives can exhibit potent activities, such as:

Fungicidal Activity: Some 1,2,4-oxadiazole-based benzamides have shown good fungicidal activity against Botrytis cinerea. rsc.org In other studies, certain derivatives displayed excellent activity against Sclerotinia sclerotiorum, with performance comparable to commercial fungicides. nih.gov The mechanism for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.govnih.gov

Insecticidal/Nematicidal Activity: Derivatives have been developed that show significant insecticidal activity against pests like Aphis medicaginis and armyworms. researchgate.netrsc.org Additionally, compounds have demonstrated high nematicidal activity against Meloidogyne incognita. nih.gov

While broad research into 1,2,4-oxadiazoles for agricultural use is active, specific data on the herbicidal, insecticidal, or fungicidal properties of This compound is not yet detailed in published studies. Future work could involve screening this specific compound against a panel of plant pathogens and pests to uncover any potential applications in crop protection.

Advancements in Drug Discovery and Development Pipelines for Novel Therapeutic Agents

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its unique bioisosteric properties and a wide spectrum of biological activities. nih.govnih.gov Its use as a metabolically stable replacement for ester or amide groups has made it a key component in modern drug design. nih.govnih.gov The interest in the therapeutic applications of 1,2,4-oxadiazoles has grown substantially, leading to the development of numerous compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, antiviral, and neuroprotective agents. nih.govresearchgate.net

The drug discovery pipeline for 1,2,4-oxadiazole derivatives is robust, with many compounds advancing through preclinical and clinical studies. For instance, some derivatives have been identified as potent activators of caspase-3, an enzyme involved in apoptosis, making them candidates for cancer treatment. mdpi.com Others have been developed as inhibitors of EthR, a transcriptional repressor in Mycobacterium tuberculosis, showing promise as anti-tubercular agents. nih.gov

Although This compound is available commercially for research purposes, specific investigations into its therapeutic potential as a lead compound are not widely documented. sigmaaldrich.com Its future in drug discovery would depend on its performance in high-throughput screening campaigns against various biological targets to identify any significant therapeutic activity.

Design of Multi-Targeted Ligands and Hybrid Molecules

The traditional "one target, one drug" approach is often insufficient for treating complex multifactorial diseases like Alzheimer's disease (AD) or cancer. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The 1,2,4-oxadiazole scaffold is an ideal platform for developing such MTDLs. nih.gov

In the context of Alzheimer's disease, researchers have designed and synthesized 1,2,4-oxadiazole derivatives that can inhibit multiple enzymes involved in the disease's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov

Table 1: Examples of Multi-Target Activity of 1,2,4-Oxadiazole Derivatives in Alzheimer's Disease Research

| Compound Class | Targets Inhibited | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole-based derivatives | AChE, BuChE, MAO-B | Some compounds were more potent than the reference drug donepezil (B133215) against AChE and showed significant MAO-B inhibition. | nih.govrsc.org |

The structure of This compound , with its distinct ethyl and tolyl substitutions, provides a framework that could be elaborated upon to create novel MTDLs. Future research could focus on incorporating additional pharmacophores onto its core structure to engage multiple targets relevant to a specific complex disease.

Future Prospects in Sustainable and Scalable Synthetic Methodologies

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has traditionally been achieved through methods like the cyclization of O-acylamidoximes or the 1,3-dipolar cycloaddition of nitriles and nitrile oxides. chim.itresearchgate.net While effective, there is a growing demand for more sustainable, efficient, and scalable synthetic routes.

Recent advancements have focused on developing greener and more practical methodologies. These include:

One-Pot Syntheses: Protocols that combine multiple reaction steps without isolating intermediates, often at room temperature, improve efficiency. mdpi.comorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields. nih.gov

Novel Catalysts: The exploration of new catalysts, such as PTSA-ZnCl₂, can facilitate reactions under milder conditions. rsc.orgorganic-chemistry.org

Electro-oxidation: An environmentally benign approach using electrochemistry for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been described. mdpi.com

These modern synthetic strategies are applicable to the production of This compound . Future research will likely focus on optimizing these sustainable methods to allow for the large-scale, cost-effective synthesis required for industrial applications in materials science, agriculture, or pharmaceuticals.

Exploration of New Biological Targets and Disease Indications

The versatility of the 1,2,4-oxadiazole ring continues to drive the exploration of new biological targets and therapeutic areas. nih.gov While this scaffold has been investigated for common diseases like cancer and inflammation, its potential against other conditions is an active area of research. researchgate.netmdpi.com

Emerging disease indications for 1,2,4-oxadiazole derivatives include:

Parasitic Diseases: Compounds have shown promising activity against parasites like Leishmania infantum and Trypanosoma cruzi. nih.govmdpi.com

Neurodegenerative Diseases: Beyond Alzheimer's, their neuroprotective effects are being explored for other conditions. chim.it

Metabolic Diseases: The role of 1,2,4-oxadiazoles as ligands for targets like peroxisome proliferator-activated receptors (PPARs) suggests potential applications in metabolic disorders. semanticscholar.org

Tuberculosis: New derivatives are being developed as potent inhibitors of novel targets in Mycobacterium tuberculosis. nih.gov

The specific compound This compound represents an untapped resource in this exploration. Its unique substitution pattern may confer selectivity for novel biological targets that have not yet been associated with the broader 1,2,4-oxadiazole class. Future research endeavors will involve screening this and similar molecules against a wide array of enzymes, receptors, and cellular pathways to uncover new and unexpected therapeutic opportunities.

Conclusion and Future Outlook

Synthesis of Key Research Findings Regarding 5-Ethyl-3-p-tolyl-1,2,4-Oxadiazole and the 1,2,4-Oxadiazole (B8745197) Class

While dedicated research literature focusing exclusively on this compound is limited, a wealth of information exists for the 1,2,4-oxadiazole class as a whole. The synthesis of such compounds, including the closely related 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole, typically involves a two-step process. researchgate.net This generally begins with the preparation of an amidoxime (B1450833) from a corresponding nitrile (e.g., p-tolunitrile) and hydroxylamine (B1172632). researchgate.netnih.gov The resulting amidoxime is then reacted with an acylating agent, such as an acyl chloride, ester, or carboxylic acid (e.g., propionyl chloride to introduce the ethyl group), followed by cyclization to form the 1,2,4-oxadiazole ring. nih.govnih.gov Modern synthetic strategies have focused on improving efficiency through one-pot reactions, microwave-assisted synthesis, and the use of superbase media to achieve high yields. nih.govnih.gov

Research findings overwhelmingly highlight the 1,2,4-oxadiazole nucleus as a "privileged scaffold" in medicinal chemistry. benthamdirect.com Derivatives of this class exhibit an exceptionally broad spectrum of biological activities. nih.govmdpi.com These include anticancer, anti-inflammatory, antimicrobial (antibacterial, antifungal), antiviral, analgesic, and neuroprotective properties. benthamdirect.commdpi.comresearchgate.net The stability of the 1,2,4-oxadiazole ring, both chemically and metabolically, makes it an attractive component in drug design. scielo.brmdpi.com

Enduring Significance of the 1,2,4-Oxadiazole Scaffold in Modern Chemical and Pharmaceutical Research

The 1,2,4-oxadiazole ring holds enduring significance primarily due to its role as a versatile bioisostere. researchgate.net It is frequently used by medicinal chemists to replace metabolically vulnerable groups like esters and amides in drug candidates. nih.govnih.govlifechemicals.com This substitution can enhance key pharmacological properties such as metabolic stability, oral bioavailability, and target-binding interactions, without drastically altering the molecule's shape and electronic profile. nih.govmdpi.com

The scaffold's importance is underscored by its presence in several commercially available drugs and numerous candidates in clinical development. benthamdirect.commdpi.comlifechemicals.com Its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, combined with its structural rigidity and stability, allows for the design of potent and selective therapeutic agents. scielo.brmdpi.com Beyond pharmaceuticals, 1,2,4-oxadiazole derivatives have found applications in materials science as components of liquid crystals, luminescent materials, and even energetic materials. researchgate.netlifechemicals.com The discovery of naturally occurring 1,2,4-oxadiazoles has further stimulated interest in this heterocyclic system. lifechemicals.com

Challenges and Opportunities in the Academic Research of Substituted 1,2,4-Oxadiazoles

Despite the broad utility of 1,2,4-oxadiazoles, several challenges remain in their academic research. A primary challenge is the need for more efficient, scalable, and environmentally friendly ("green") synthetic methods. nih.govnih.gov While progress has been made, some synthetic routes require harsh reagents, long reaction times, or result in moderate yields, limiting their widespread application. nih.gov Another challenge lies in fully elucidating the structure-activity relationships (SAR) for various biological targets. Predicting how different substituents on the oxadiazole ring will affect efficacy and selectivity requires extensive synthesis and screening, often guided by computational modeling. nih.govnih.gov

These challenges create significant opportunities. There is a growing need for novel synthetic methodologies, such as those employing photoredox catalysis or flow chemistry, to access diverse libraries of 1,2,4-oxadiazoles. nih.gov A major opportunity lies in exploring new therapeutic areas. While much research has focused on cancer and inflammation, the potential of these compounds as neuroprotective agents for diseases like Alzheimer's or as novel anti-infectives against drug-resistant pathogens is an expanding frontier. nih.govresearchgate.net Furthermore, the development of 1,2,4-oxadiazole-based probes and diagnostic tools represents an untapped area of research.

Perspective on the Future Development of this compound and its Advanced Analogs

The future development of this compound will likely be driven by the successful application of its parent scaffold. The logical first step would be its formal synthesis and characterization, followed by a broad biological screening against targets where other 1,2,4-oxadiazoles have shown promise, such as cyclooxygenase (COX) enzymes for anti-inflammatory activity or various kinases in cancer cell lines. benthamdirect.comtandfonline.com

The development of advanced analogs would follow, guided by SAR data. This could involve:

Modification of the Ethyl Group: Replacing the ethyl group at the 5-position with other alkyl chains, cyclic structures, or functional groups to probe the binding pocket of a target enzyme.

Modification of the p-tolyl Group: Altering the substituent on the phenyl ring at the 3-position (e.g., replacing the methyl group with halogens, methoxy, or nitro groups) to modulate electronic properties and improve potency, as has been shown to be effective for other analogs. nih.gov

Creation of Hybrids: Linking the this compound core to other pharmacologically active heterocycles (such as triazoles, pyrazoles, or other oxadiazole isomers) to create hybrid molecules with potentially synergistic or novel mechanisms of action. tandfonline.comsemanticscholar.org

Future research will likely integrate computational studies, such as molecular docking, to rationally design these advanced analogs for enhanced target affinity and selectivity, paving the way for new therapeutic leads. researchgate.nettandfonline.com

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 5-ethyl-3-p-tolyl-1,2,4-oxadiazole, and what challenges arise during optimization?

- Methodological Answer : A common approach involves bromination of 5-styryl-1,2,4-oxadiazole precursors followed by dehydrobromination using sodium amide (NaNH₂) in liquid ammonia at low temperatures (-70 to -60°C). Yields are moderate (32–54%) due to competing side reactions, especially with electron-withdrawing substituents (e.g., para-bromophenyl groups), which lead to oligomerization . Key parameters include temperature control and base selection (e.g., KOH or t-BuOK at higher temperatures reduce yields).

Table 1 : Synthesis Optimization Parameters

| Precursor | Base System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2a–e | NaNH₂/NH₃ | -70 to -60 | 32–54 |

| 2d | NaNH₂/NH₃ | -70 to -60 | 9 |

| 2f,g | NaNH₂/NH₃ | -70 to -60 | 0 |

Q. How is the structural integrity of 1,2,4-oxadiazole derivatives validated experimentally?

- Methodological Answer : X-ray crystallography is critical for confirming planar geometry and substituent orientation. For example, 3-phenyl-1,2,4-oxadiazole derivatives exhibit dihedral angles of 80.2° between aromatic rings, with weak intermolecular C–H⋯N hydrogen bonds stabilizing crystal packing . NMR (¹H/¹³C) and HRMS further verify purity and functional group placement.

Advanced Research Questions

Q. What mechanistic insights explain the base-catalyzed rearrangements of 1,2,4-oxadiazole derivatives?

- Methodological Answer : Kinetic studies reveal dual reaction pathways: (1) a proton-concentration-independent (uncatalyzed) route and (2) a base-catalyzed pathway dominant at high pS+ (proton concentration scale). For example, (Z)-hydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole rearrange into triazoles via transition states stabilized by solvent interactions in dioxane/water systems . Computational modeling (DFT) supports the role of solvent polarity in lowering activation barriers.

Q. How do electronic and steric effects influence the reactivity of this compound in superacidic media?

- Methodological Answer : In triflic acid (TfOH), the ethyl and p-tolyl groups enhance electrophilic activation of the oxadiazole ring, enabling regioselective hydroarylation of acetylene intermediates. DFT calculations show that cationic intermediates (e.g., vinyl triflates) form via protonation at the β-carbon of the acetylene, favoring E/Z isomerization . Steric hindrance from the p-tolyl group directs electrophilic attack to the para position.

Q. What strategies improve the biological activity of 1,2,4-oxadiazole derivatives targeting HIF-1α inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of para-substituted aryl groups. For instance, 3-aryl-5-pyrazolyl derivatives with electron-withdrawing substituents (e.g., Cl) show enhanced HIF-1α inhibition (IC₅₀ = 0.35 μM). Rational design involves linker optimization (e.g., methylene vs. ethylene) to balance hydrophobicity and metabolic stability .

Table 2 : HIF-1α Inhibitory Activity of Selected Derivatives

| Compound | R Group | IC₅₀ (μM) |

|---|---|---|

| 8 | p-Cl-benzyl | 1.2 |

| 11m | p-NO₂-phenyl | 0.35 |

| 11d | m-CF₃-phenyl | 0.78 |

Q. How are antioxidant properties of 1,2,4-oxadiazoles evaluated, and what structural features enhance activity?

- Methodological Answer : Antioxidant efficacy is assessed via ABTS⁺ and DPPH radical scavenging assays, as well as inhibition of DNA oxidation. Derivatives with vanillin or diaryl groups exhibit high activity due to resonance stabilization of radical intermediates. For example, 3,5-diaryl-1,2,4-oxadiazoles show 2–3× greater activity than ascorbic acid in Cu²⁺/GSH-induced oxidation models .

Data Contradictions and Resolution

Q. Why do certain 1,2,4-oxadiazole derivatives exhibit variable bioactivity across studies?

- Resolution : Discrepancies arise from differences in assay conditions (e.g., cell lines, hypoxia exposure time) and substituent electronic effects. For instance, para-substituents on the aryl ring significantly alter HIF-1α binding affinity, while ortho-substituents reduce solubility . Standardized protocols for IC₅₀ determination and metabolic stability testing (e.g., microsomal assays) are recommended for cross-study comparisons.

Q. How can conflicting reports on reaction pathways in superacids be reconciled?